molecular formula C23H24N4O5S B2878910 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 894048-14-7

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No.: B2878910
CAS No.: 894048-14-7
M. Wt: 468.53
InChI Key: YZERGJOTDQSNMN-UHFFFAOYSA-N
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Description

“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide” is a compound that contains a 1,2,4-triazole nucleus . The 1,2,4-triazole nucleus is an important pharmacophore that interacts with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility . This motif is an integral part of a variety of drugs available in clinical therapy .

Scientific Research Applications

Novel Compounds Synthesis

Research has demonstrated the synthesis of novel compounds involving thiazolo[3,2-b][1,2,4]triazolium N-phenacylides, leading to the formation of compounds through processes such as intramolecular benzoyl migration. These synthetic pathways offer insights into creating derivatives of the chemical compound , potentially enhancing its biological activities or chemical stability (Iwamura et al., 1994).

Antimicrobial and Antidiabetic Potential

A study on N'-Arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides demonstrated significant in vitro Type II diabetes inhibitory activity, as well as remarkable antibacterial and antifungal activities. This suggests the chemical compound's framework could be beneficial in designing new therapeutics for managing diabetes and infections (Mor et al., 2022).

Antitumor Activities

Compounds utilizing the thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have been synthesized and shown to exhibit excellent anticancer properties at micromolar concentrations. This indicates the potential of the core structure for developing new anticancer agents (Holota et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that plays a crucial role in DNA replication and transcription by resolving DNA supercoiling.

Mode of Action

The compound interacts with its target, Top1, by inhibiting its activity . This inhibition disrupts the normal process of DNA replication and transcription, leading to DNA damage and cell death.

Biochemical Pathways

The inhibition of Top1 affects the DNA replication and transcription pathways. This disruption can lead to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s molecular weight, which is458.54 , suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The inhibition of Top1 leads to DNA damage, which can result in cell cycle arrest and apoptosis . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-29-17-9-8-14(12-19(17)31-3)21-25-23-27(26-21)15(13-33-23)10-11-24-22(28)16-6-5-7-18(30-2)20(16)32-4/h5-9,12-13H,10-11H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZERGJOTDQSNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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